molecular formula C13H13NO4 B1580643 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid CAS No. 5115-65-1

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid

Cat. No. B1580643
CAS RN: 5115-65-1
M. Wt: 247.25 g/mol
InChI Key: UUIPGCXIZVZSEC-UHFFFAOYSA-N
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Description

The compound “2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid” is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It has a linear formula of C14H15NO4 and a molecular weight of 261.28 .


Molecular Structure Analysis

The compound “2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid” has a linear formula of C14H15NO4 . This suggests that it contains 14 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms.

Scientific Research Applications

Molecular Interactions and Drug Transmission

A study by Tekade, Tale, and Bajaj (2019) explored the molecular interactions of compounds including 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid in different solvents. Their research provides insights into drug transmission and absorption, which is crucial for pharmaceutical applications (Tekade, Tale, & Bajaj, 2019).

Synthesis and Stereochemistry

Nighot, Jain, Singh, and Rawat (2020) developed a synthesis method for diastereomerically pure methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate. This research is significant for the chemical synthesis industry, as it offers a route to obtain stereochemically pure compounds, which can have various applications, especially in medicinal chemistry (Nighot, Jain, Singh, & Rawat, 2020).

Genotoxicity Assessment for Sickle Cell Disease

Dos Santos et al. (2011) assessed the genotoxicity of compounds including 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid for potential treatment of sickle cell disease. Their findings contribute to the search for safer alternatives to existing treatments (Dos Santos et al., 2011).

Molecular Structure Analysis

Sakhautdinov et al. (2013) conducted structural analysis through X-ray crystallography and NMR spectroscopy, which helps in understanding the molecular configuration and potential applications of these compounds in various scientific fields (Sakhautdinov et al., 2013).

Supramolecular Chemistry

Liu et al. (2011) and Xiao et al. (2014) explored the synthesis and characterization of complexes involving derivatives of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid. These studies contribute to the field of supramolecular chemistry, particularly in the formation of 1D molecular chains and 3D architectures, which are vital for material science and nanotechnology (Liu et al., 2011), (Xiao et al., 2014).

Electrochemical Sensors

Cha et al. (2003) utilized a derivative of this compound in the development of an electrochemical DNA hybridization sensor. This application is critical in the field of biotechnology and medical diagnostics (Cha et al., 2003).

Drug Design and Discovery

Reddy, Ramana Reddy, and Dubey (2014) employed a green chemistry approach in the design and discovery of analgesic and antipyretic agents using derivatives of this compound, illustrating its potential in environmentally friendly pharmaceutical development (Reddy, Ramana Reddy, & Dubey, 2014).

Safety and Hazards

Sigma-Aldrich provides the compound “2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid” as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-7(2)10(13(17)18)14-11(15)8-5-3-4-6-9(8)12(14)16/h3-7,10H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIPGCXIZVZSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00965423
Record name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00965423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid

CAS RN

5115-65-1, 6306-54-3, 19506-85-5
Record name N-Phthalyl-DL-valine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005115651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Phthaloyl-L-valine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019506855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC27515
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27515
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00965423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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